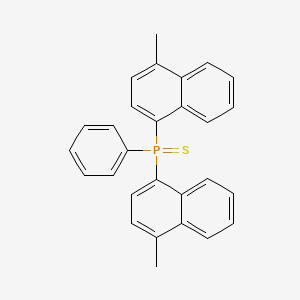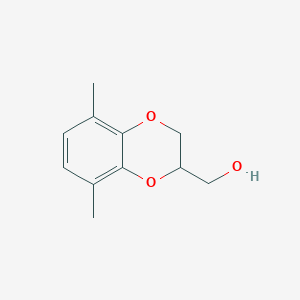
(5,8-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxane, characterized by the presence of two methoxy groups and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 60°C.
Major Products Formed
Oxidation: 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-5,8-dimethyl-
Reduction: 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl-
Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxin-2-methanol, 2,3-dihydro-: Lacks the dimethyl groups, resulting in different chemical properties.
1,4-Benzodioxin, 2,3-dihydro-: A simpler structure without the hydroxymethyl group.
1,4-Benzodioxane: The parent compound without any substituents.
Uniqueness
1,4-Benzodioxin-2-methanol, 2,3-dihydro-5,8-dimethyl- is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for a broader range of applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(5,8-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-4-8(2)11-10(7)13-6-9(5-12)14-11/h3-4,9,12H,5-6H2,1-2H3 |
Clé InChI |
CGLYJTYBSWTPLG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)C)OC(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


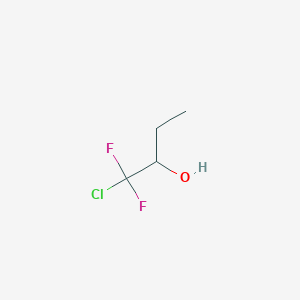
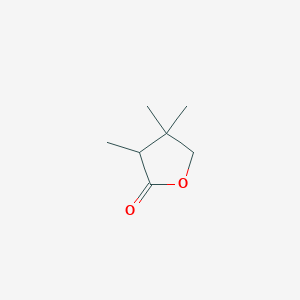
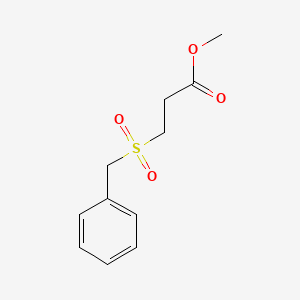
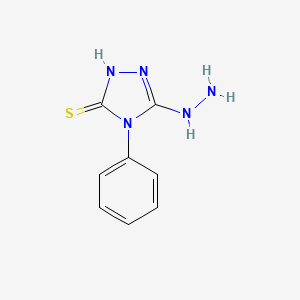
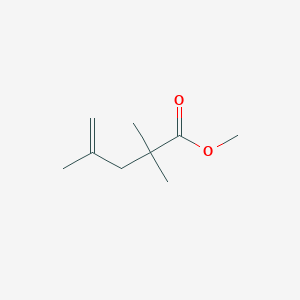

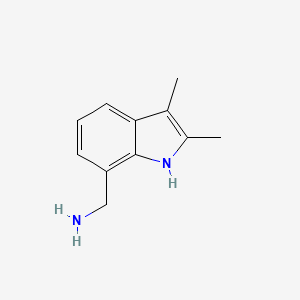
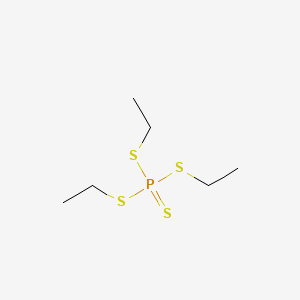
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
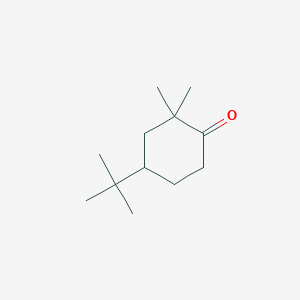
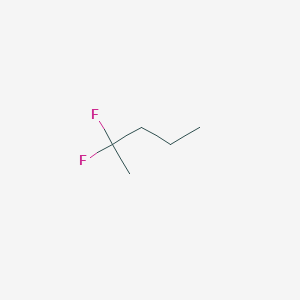
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)

